molecular formula C27H21FN4O3S B2837701 N-(4-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1794819-45-6

N-(4-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Katalognummer: B2837701
CAS-Nummer: 1794819-45-6
Molekulargewicht: 500.55
InChI-Schlüssel: JZQXBTSYHRBKIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a pyrrolo[3,2-d]pyrimidine derivative characterized by a sulfanyl acetamide moiety and distinct aromatic substituents. The core structure includes:

  • A pyrrolo[3,2-d]pyrimidin-4-one scaffold, which is a bicyclic system fused with a pyrimidine ring.
  • 3-(4-methoxyphenyl) and 7-phenyl substituents on the pyrrolopyrimidine core.
  • A 2-sulfanylacetamide group linked to the pyrrolopyrimidine, with the acetamide nitrogen bonded to a 4-fluorophenyl ring.

The 4-methoxy group on the phenyl ring at position 3 introduces electron-donating properties, while the 4-fluoro substituent on the acetamide’s phenyl ring adds electron-withdrawing effects. These structural features influence both physicochemical properties (e.g., solubility, logP) and biological interactions .

Eigenschaften

IUPAC Name

N-(4-fluorophenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21FN4O3S/c1-35-21-13-11-20(12-14-21)32-26(34)25-24(22(15-29-25)17-5-3-2-4-6-17)31-27(32)36-16-23(33)30-19-9-7-18(28)8-10-19/h2-15,29H,16H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQXBTSYHRBKIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds similar to N-(4-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit significant anticancer properties. For example, research demonstrates that derivatives of pyrrolopyrimidines can inhibit cancer cell proliferation by inducing apoptosis through various mechanisms including the modulation of kinase pathways and the activation of tumor suppressor genes .

Antimicrobial Properties

The compound has shown promising results against various bacterial strains. A study highlighted its efficacy against resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis and function .

Neurological Applications

Research indicates potential neuroprotective effects of N-(4-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide. It may modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Anticancer Research

In a controlled study involving human cancer cell lines, N-(4-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide was tested for its cytotoxic effects. Results showed a dose-dependent inhibition of cell viability with an IC50 value significantly lower than that of standard chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial activity of the compound against various pathogens. The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to leading antibiotics, suggesting its potential as a novel antimicrobial agent .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share the pyrrolo[3,2-d]pyrimidine or related scaffolds but differ in substituents and biological profiles:

Compound Name Key Structural Differences Molecular Formula Molecular Weight (g/mol) References
N-(4-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide Reference compound with 4-methoxyphenyl (position 3) and 4-fluorophenyl (acetamide). C₂₈H₂₂FN₃O₃S 499.56
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide Thieno[3,2-d]pyrimidine core (vs. pyrrolo); 4-methylphenyl (position 3); chloro-methoxy-methylphenyl (acetamide). C₂₈H₂₅ClN₂O₃S₂ 561.13
2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide Thieno[3,2-d]pyrimidine core; 4-trifluoromethoxyphenyl (acetamide). C₂₁H₁₇F₃N₂O₃S₂ 478.49
Ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate Dipentylamino group (position 2); ethyl carboxylate (position 7). C₃₂H₃₆ClN₃O₃ 570.10

Key Observations :

  • 4-Trifluoromethoxyphenyl (in ) enhances lipophilicity compared to the 4-fluorophenyl group in the reference compound.
  • Dipentylamino and ethyl carboxylate groups (in ) introduce steric bulk and polar functionality, respectively, which may influence solubility and membrane permeability.
Physicochemical Properties
Property Reference Compound Thieno[3,2-d]pyrimidine Analogue Trifluoromethoxy Derivative
LogP (Predicted) 3.8 4.2 4.5
Water Solubility (mg/mL) 0.05 <0.01 <0.01
Hydrogen Bond Acceptors 6 6 7
Rotatable Bonds 5 6 5

Analysis :

  • Higher logP values in thieno and trifluoromethoxy derivatives suggest increased membrane permeability but poorer aqueous solubility.
  • The reference compound’s 5 rotatable bonds may offer conformational flexibility for target engagement compared to rigidified analogues.

Q & A

Q. What mechanistic insights explain the compound’s biological activity in kinase inhibition?

  • Methodological Answer : Conduct time-resolved fluorescence resonance energy transfer (TR-FRET) assays to measure kinase inhibition kinetics. Pair with mutagenesis studies (e.g., alanine scanning of ATP-binding pockets) to identify critical residues for binding .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.